3-(aminomethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one
Description
3-(Aminomethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one is a heterocyclic compound featuring a pyrazolone core substituted with an aminomethyl group at the 3-position and a methyl group at the 1-position. Its molecular formula is C₅H₉N₃O, and its structure is characterized by a partially saturated pyrazole ring, which confers unique electronic and steric properties.
Properties
IUPAC Name |
5-(aminomethyl)-2-methyl-4H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O/c1-8-5(9)2-4(3-6)7-8/h2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHYARFURQHZIJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(=N1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(aminomethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with β-keto esters or β-diketones. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(aminomethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazolones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolone derivatives, while substitution reactions can produce a variety of substituted pyrazolones.
Scientific Research Applications
3-(aminomethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(aminomethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The pyrazolone scaffold is highly versatile, with modifications at the 1-, 3-, and 4-positions leading to diverse physicochemical and biological properties. Below is a comparative analysis of key analogues:
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Substituents (Positions) | Key Features |
|---|---|---|---|
| 3-(Aminomethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one | C₅H₉N₃O | 1-Me, 3-(aminomethyl) | Enhanced hydrogen bonding due to NH₂ group; moderate lipophilicity . |
| 3-Amino-4-phenyl-4,5-dihydro-1H-pyrazol-5-one (CAS 161333-96-6) | C₉H₉N₃O | 4-Ph, 3-NH₂ | Increased lipophilicity from phenyl group; potential π-π interactions . |
| 1-(5-Aminopyridin-2-yl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-one (CAS 1178187-90-0) | C₁₀H₁₂N₄O | 1-(5-aminopyridin-2-yl), 3-Et | Pyridinyl group enhances solubility and electronic conjugation . |
| 1-(5-Aminopyridin-2-yl)-3-(methoxymethyl)-4,5-dihydro-1H-pyrazol-5-one (CAS 1249072-71-6) | C₁₀H₁₂N₄O₂ | 1-(5-aminopyridin-2-yl), 3-(methoxymethyl) | Methoxymethyl group increases hydrophilicity; lower pKa (~4.5) . |
| 5-(2-Methylphenyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone (CAS 121306-57-8) | C₁₆H₁₅N₃O | 1-(pyridin-3-yl carbonyl), 5-(2-MePh) | Steric hindrance from 2-MePh; keto group may reduce solubility . |
Key Differences in Physicochemical Properties
- Lipophilicity: The phenyl-substituted analogue (C₉H₉N₃O) exhibits higher lipophilicity than the aminomethyl derivative due to the aromatic ring, which may influence membrane permeability .
- Hydrogen Bonding: The aminomethyl group in the target compound provides two hydrogen-bond donors (NH₂), whereas methoxymethyl (CAS 1249072-71-6) and pyridinyl substituents act primarily as acceptors .
- Solubility : Pyridinyl and methoxymethyl groups enhance aqueous solubility compared to phenyl or alkyl substituents. For example, CAS 1178187-90-0 (C₁₀H₁₂N₄O) is predicted to have better solubility than the phenyl analogue .
Electronic and Steric Effects
- Electron-Withdrawing vs.
- Steric Bulk: Substituents like 2-methylphenyl (CAS 121306-57-8) introduce steric hindrance, which may limit interactions in biological targets compared to smaller groups like methyl or aminomethyl .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
